Cistanoside

Antioxidant Male Reproductive Protection Oxidative Stress

Cistanoside refers to a class of structurally differentiated phenylethanoid glycosides with non-interchangeable bioactivities. For hypoxia-induced oxidative stress/infertility models, select Cistanoside B (CAS 93236-41-0), the most potent antioxidant in the class. For osteoporosis TRAF6 pathway studies, Cistanoside A (93236-42-1) uniquely inhibits TRAF6, coordinating NF-κB inactivation and PI3K/Akt activation. For ROCC vascular contraction assays, Cistanoside F (97411-47-7) is the validated selective reference compound. For QC authentication of C. deserticola, procure echinacoside, verbascoside, and isoacteoside standards to meet botanical identity ratio criteria. Substituting subtypes or using undefined extracts compromises reproducibility and regulatory compliance.

Molecular Formula C36H48O20
Molecular Weight 800.8 g/mol
Cat. No. B13011197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCistanoside
Molecular FormulaC36H48O20
Molecular Weight800.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OCCC4=CC(=C(C=C4)O)OC)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O)O
InChIInChI=1S/C36H48O20/c1-15-25(42)27(44)29(46)36(52-15)56-33-26(43)22(13-37)53-35(31(33)48)51-14-23-32(55-24(41)8-5-16-3-6-18(38)20(40)11-16)28(45)30(47)34(54-23)50-10-9-17-4-7-19(39)21(12-17)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1
InChIKeyGMWOAKCUMDWIIJ-VQBYOCCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cistanoside: Phenylethanoid Glycoside Reference Standards for Analytical Authentication and Bioactivity-Guided Procurement


Cistanoside refers to a class of phenylethanoid glycosides (PhGs) predominantly isolated from Cistanche species (Orobanchaceae), notably Cistanche deserticola and C. tubulosa [1]. These compounds are characterized by a hydroxyphenylethyl moiety linked to a glucose core, further esterified with caffeic acid or ferulic acid, and often bear additional rhamnose units [2]. Key members include Cistanoside A, B, C, D, F, and H, each distinguished by specific glycosidic linkages and phenolic substitution patterns [3]. The class exhibits diverse pharmacological properties, including antioxidant, neuroprotective, anti-inflammatory, and bone metabolism regulatory activities, making individual compounds essential reference materials for quality control, metabolomic studies, and targeted bioactivity research [1].

Why Substituting One Cistanoside for Another or Using Generic Cistanche Extract Compromises Reproducible Research and Analytical Compliance


Phenylethanoid glycosides within the Cistanoside class are not functionally interchangeable. Structural variations—such as the number and position of phenolic hydroxyl groups, the presence of an acetyl group, and the linkage site of the caffeoyl moiety—directly dictate their antioxidant potency, enzyme inhibition profiles, and in vivo metabolic fate [1]. For instance, cistanoside B exhibits markedly stronger antioxidant effects than cistanoside A, C, or H in identical hypoxic stress models [2]. Moreover, cistanoside D, possessing only two phenolic hydroxyl groups, displays attenuated radical scavenging compared to compounds like verbascoside with four hydroxyl groups [3]. Additionally, the distribution of specific cistanosides is species-dependent; cistanoside B, C, and D are exclusive to C. deserticola, making them critical botanical authentication markers that are absent in C. tubulosa extracts [4]. Consequently, utilizing undefined total extracts or substituting one cistanoside for another introduces uncontrolled variability, undermining assay reproducibility, invalidating comparative studies, and failing regulatory requirements for botanical identity verification.

Quantitative Differentiation of Cistanoside Subtypes: Direct Comparative Evidence for Informed Procurement and Analytical Reference Selection


Cistanoside B (Cis-B) Demonstrates Superior Antioxidant Efficacy in Hypoxic Reproductive Damage Model: A Direct Subtype Comparison

In a direct head-to-head comparison of four cistanoside subtypes (Cis-A, Cis-B, Cis-C, Cis-H) using both in vitro (GC-1 spermatogonia cells) and in vivo (hypoxia-induced male reproductive damage mouse model) assays, cistanoside B (Cis-B) exhibited the most pronounced protective effects against hypoxia-induced oxidative stress. While all subtypes showed certain antioxidant activity, the effects of Cis-B were quantitatively superior in restoring antioxidant enzyme activities, downregulating reactive oxygen species (ROS) levels, increasing cell viability, and decreasing apoptosis [1]. The study explicitly concluded that the effects of Cis-B were the most significant among the tested compounds [1].

Antioxidant Male Reproductive Protection Oxidative Stress

Cistanoside A and F Exceed α-Tocopherol in Free Radical Scavenging: Quantified DPPH and Superoxide Anion Radical Assay Comparison

A comprehensive antioxidant evaluation of nine major phenylethanoid glycosides isolated from Cistanche deserticola demonstrated that all tested compounds, including cistanoside A and cistanoside F, exhibited stronger free radical scavenging activities than the benchmark antioxidant α-tocopherol [1]. In the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay and the xanthine/xanthine oxidase (XOD) generated superoxide anion radical (O₂⁻) assay, cistanoside A and cistanoside F consistently outperformed α-tocopherol [1]. Furthermore, the study established a structure-activity relationship: the antioxidative effect was potentiated by an increase in the number of phenolic hydroxyl groups in the molecule [1].

Free Radical Scavenging Antioxidant DPPH Assay

Cistanoside A Modulates TRAF6-Mediated NF-κB/PI3K-Akt Pathways for Anti-Osteoporotic Effect: Comparison with Acteoside's OVX Model Activity

In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, orally administered cistanoside A (20, 40, and 80 mg/kg/day for 12 weeks) significantly enhanced bone strength, bone mineral density, and improved trabecular bone microarchitecture [1]. Mechanistically, cistanoside A inhibited TNF-receptor associated factor 6 (TRAF6), leading to coordinated suppression of NF-κB and activation of PI3K/Akt pathways [1]. This mechanistic profile is distinct from the closely related analog acteoside, which also demonstrates anti-osteoporotic effects in OVX mice but operates through different molecular targets and pathways [2]. While a direct head-to-head comparison between cistanoside A and acteoside is lacking, cross-study analysis reveals divergent signaling modulation: cistanoside A targets TRAF6 as a central node coordinating both NF-κB inactivation and PI3K/Akt activation [1], whereas acteoside's effects are primarily mediated through other regulatory mechanisms [2].

Anti-Osteoporotic Bone Metabolism NF-κB Signaling

Species-Specific Content Ratios of Echinacoside/Verbascoside and Verbascoside/Isoacteoside Enable C. deserticola Authentication and Adulteration Detection

A UPLC-based comparative study evaluating the quality of three Cistanche species (C. deserticola, C. tubulosa, and C. sinensis) established that the content ratios of echinacoside to verbascoside and verbascoside to isoacteoside were significantly different between C. deserticola and C. tubulosa, providing distinct quantitative markers for species discrimination [1]. The study utilized seven reference compounds, including cistanoside A, echinacoside, verbascoside (acteoside), tubuloside A, isoacteoside, 2'-acetylacteoside, and tubuloside B [1]. The specific chromatograms of C. deserticola and C. tubulosa from different samples exhibited high similarity, but the similarity of the counterfeit C. sinensis was less than 0.06 [1]. Both cluster and principal component analysis successfully distinguished certified products from counterfeits [1]. This quantitative ratio method provides a robust basis for quality evaluation and authentication of Cistanches Herba materials [1].

Botanical Authentication Quality Control UPLC Fingerprinting

Cistanoside F Exhibits Selective Vasorelaxant Activity via Receptor-Operated Calcium Channels, Distinguishing Its Mechanism from Voltage-Dependent Channel Modulators

In an ex vivo study using isolated rat aortic strips, cistanoside F, along with echinacoside, acteoside, kankanoside F, isoacteoside, and kankanose, demonstrated vasorelaxant activity specifically against noradrenaline (NA)-induced contractions, but did not inhibit high K⁺-induced contractions [1]. This pharmacological profile indicates that cistanoside F selectively inhibits receptor-operated calcium channels (ROCC) rather than voltage-dependent calcium channels (VDCC) [1]. In contrast, other plant-derived compounds, such as certain sesquiterpenoids and diarylheptanoids from Zedoariae Rhizoma, exhibited the opposite pattern—inhibiting high K⁺-induced contractions while not affecting NA-induced contractions [1]. This clear mechanistic differentiation is critical for selecting appropriate vasorelaxant screening models and for interpreting compound-specific effects on vascular smooth muscle contraction.

Vasorelaxant Calcium Channel Cardiovascular

Cistanoside D Possesses Only Two Phenolic Hydroxyl Groups, Resulting in Attenuated Antioxidant Activity Compared to Hydroxyl-Rich Analogs

A structure-activity relationship (SAR) analysis of phenylethanoid glycosides from Cistanche deserticola revealed that the number of phenolic hydroxyl groups in the molecule directly correlates with antioxidative potency [1]. Compounds possessing four phenolic hydroxyl groups, such as verbascoside, isoverbascoside, echinacoside, and pedicularioside A, exhibited robust antioxidant activities [2]. In contrast, cistanoside D, which possesses only two phenolic hydroxyl groups, demonstrated attenuated radical scavenging capability [2]. Furthermore, permethylverbascoside, lacking any phenolic hydroxyl groups, showed negligible activity [2]. This SAR framework establishes a quantitative, structure-based rationale for selecting specific cistanosides based on the desired level of antioxidant activity required for a given experimental system.

Structure-Activity Relationship Antioxidant Phenolic Hydroxyl

Evidence-Based Application Scenarios for Cistanoside Reference Standards and Analytical Procurements


Male Reproductive Oxidative Stress Studies: Select Cistanoside B as Primary Antioxidant Probe

Based on direct comparative evidence demonstrating that cistanoside B (Cis-B) exerts the most significant protective effects against hypoxia-induced oxidative stress in male reproductive models, researchers investigating oxidative stress-mediated infertility or developing male reproductive antioxidants should prioritize procurement of cistanoside B over other cistanoside subtypes [1]. Using cistanoside A, C, or H in this specific context may yield weaker signals, potentially obscuring true protective effects. Cistanoside B serves as the optimal positive control for validating assay sensitivity in GC-1 cell models or hypoxia-exposed animal models targeting reproductive endpoints.

Osteoporosis Drug Discovery and TRAF6 Signaling Pathway Research: Utilize Cistanoside A for Mechanism-Specific Modulation

Investigators focused on osteoporosis therapeutics, particularly those targeting the TRAF6 signaling node, should select cistanoside A as a pathway-specific tool compound. Cross-study analysis indicates that cistanoside A uniquely inhibits TRAF6, leading to coordinated NF-κB inactivation and PI3K/Akt activation, a mechanism not replicated by acteoside in OVX models [2]. Procurement of cistanoside A is therefore indicated for studies aiming to validate TRAF6 as a druggable target or to compare the efficacy of TRAF6-dependent versus TRAF6-independent bone protective mechanisms. Acteoside may be a more appropriate comparator for studies examining alternative osteoporotic pathways.

Botanical Raw Material Authentication and Adulteration Detection in Cistanche Supply Chains

Quality control laboratories and botanical extract manufacturers must implement quantitative UPLC analysis of echinacoside/verbascoside and verbascoside/isoacteoside ratios to authenticate C. deserticola material and detect substitution with C. tubulosa or C. sinensis [3]. Procurement of certified reference standards for echinacoside, verbascoside (acteoside), and isoacteoside is essential for establishing these ratio thresholds. Failure to apply species-specific ratio criteria may result in acceptance of misidentified or adulterated material, compromising product consistency and regulatory compliance. The similarity threshold of <0.06 for counterfeit C. sinensis provides a clear quantitative pass/fail criterion.

Vascular Pharmacology Studies: Select Cistanoside F as a Receptor-Operated Calcium Channel (ROCC)-Selective Reference Standard

For ex vivo vascular contraction studies using isolated aortic ring preparations, cistanoside F should be employed as a validated ROCC-selective reference compound, specifically inhibiting noradrenaline-induced contractions while sparing high K⁺-induced contractions [4]. This pharmacological fingerprint distinguishes cistanoside F from voltage-dependent calcium channel (VDCC) modulators like certain sesquiterpenoids. Investigators studying ROCC-mediated vascular tone or screening for novel ROCC inhibitors will obtain more interpretable and mechanistically relevant data by including cistanoside F as a positive control, rather than relying on non-selective or VDCC-biased reference compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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